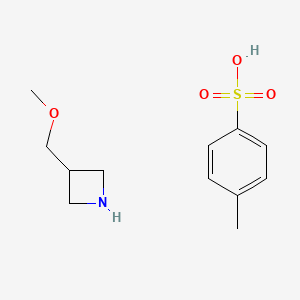
4-Pentenylboronic acid pinacol ester
概要
説明
4-Pentenylboronic acid pinacol ester is a chemical compound with the molecular formula C11H21BO2 . It has a molecular weight of 196.1 and is typically stored in a freezer . The compound is used in various chemical reactions and is considered a valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6H,1,7-9H2,2-5H3 . This code provides a specific text string representation for the compound’s molecular structure.Chemical Reactions Analysis
Phenylboronic acid, pinacol ester, a similar compound to this compound, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally .Physical and Chemical Properties Analysis
The compound has a molecular weight of 196.1 . It is typically stored in a freezer . The solubility of similar compounds, such as phenylboronic acid and its pinacol ester, in organic solvents has been studied .科学的研究の応用
Phosphorescence Properties
Arylboronic esters, including phenylboronic acid pinacol ester, have been found to exhibit long-lived room-temperature phosphorescence in the solid state. This serendipitous discovery challenges the notion that phosphorescent organic molecules require heavy atoms for the efficient generation of a triplet excited state. The phosphorescence of these compounds, determined by solid-state molecular packing, opens new avenues for the development of organic phosphorescent materials for various applications, including sensors and light-emitting devices (Shoji et al., 2017).
Polymer Science
Arylboronic acids and their esters have been incorporated into polymers for the development of hydrogen peroxide (H2O2)-cleavable poly(ester-amide)s. These polymers degrade in response to H2O2, demonstrating potential as delivery vehicles for therapeutic agents or as components in self-healing materials. The incorporation of phenylboronic acid ester into the polymer backbone showcases the versatility of arylboronic esters in creating responsive materials (Cui et al., 2017).
Catalysis and Synthesis
Arylboronic esters are pivotal in organic synthesis, exemplified by their role in cross-coupling reactions. The palladium-catalyzed cross-coupling of bis(pinacolato)diboron with alkenyl halides or triflates to synthesize 1-alkenylboronic acid pinacol esters showcases their importance in the synthesis of complex organic molecules. This method facilitates the creation of unsymmetrical 1,3-dienes, underlining the critical role of arylboronic esters in synthetic chemistry (Takagi et al., 2002).
作用機序
Target of Action
Boronic acids and their esters, such as 4-Pentenylboronic acid pinacol ester, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy . The primary targets of these compounds are often reactive oxygen species (ROS), which play a significant role in various diseases .
Mode of Action
The compound interacts with its targets through a ROS-responsive mechanism . In a study, a ROS-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . This interaction results in the formation of nanoparticles that can encapsulate other compounds, such as curcumin (CUR), for targeted drug delivery .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation . By interacting with ROS, the compound can modulate the oxidative stress pathways, thereby contributing to the treatment of diseases where oxidative stress plays a significant role .
Pharmacokinetics
The pharmacokinetics of boronic acids and their esters are influenced by their susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their bioavailability.
Result of Action
The result of the compound’s action is the formation of nanoparticles that can encapsulate other compounds for targeted drug delivery .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, which is a crucial aspect of their action, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .
Safety and Hazards
将来の方向性
The wide applications of arylboronic acids and their derivatives, including 4-Pentenylboronic acid pinacol ester, in organic synthesis, catalysis, supramolecular chemistry, and materials engineering suggest potential future directions . The development of new synthetic methods and applications will likely continue to be a focus of research.
生化学分析
Biochemical Properties
4-Pentenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through its boronic acid group. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing toxicity. These findings highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and function, as well as its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells through specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it can localize to the nucleus and interact with transcription factors, influencing gene expression. Alternatively, it can accumulate in the cytoplasm and modulate enzyme activity and cellular metabolism .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-pent-4-enyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6H,1,7-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWICJDSRJONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)
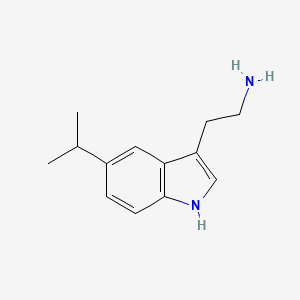
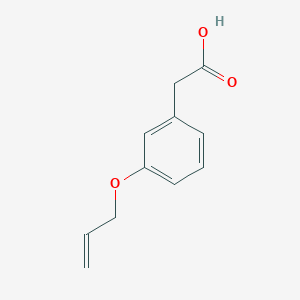
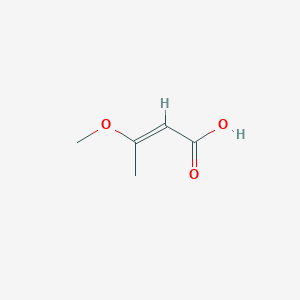
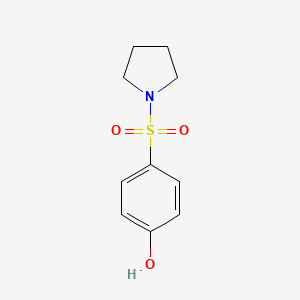
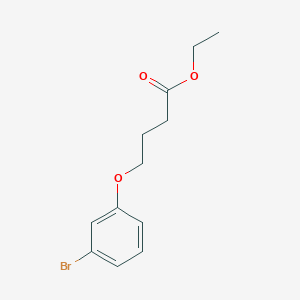
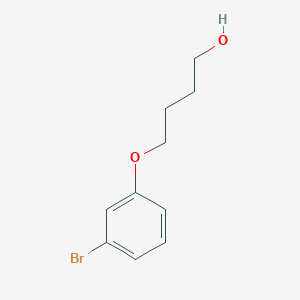
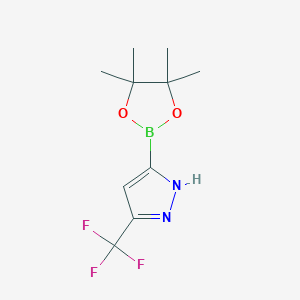
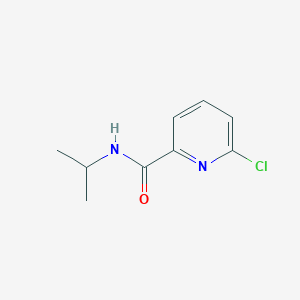

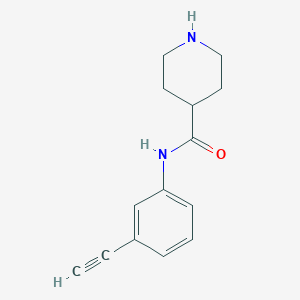
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(morpholin-4-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3106260.png)
